C 反应蛋白(CRP)(174-185)

描述

C-Reactive Protein (CRP) (174-185) is a fragment of the C-Reactive Protein . CRP is an acute-phase protein of hepatic origin that increases following interleukin-6 secretion by macrophages and T cells . It is a cardiovascular risk marker and may promote atherogenesis . The fragment CRP (174-185) shows similar activity by significantly enhancing the tumoricidal activity of human monocytes and alveolar macrophages in vitro .

Synthesis Analysis

CRP (174-185) is a synthetic peptide fragment of CRP . It is used to resolve the function of amino acid sequences and domains within CRP .Molecular Structure Analysis

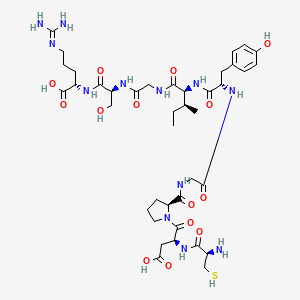

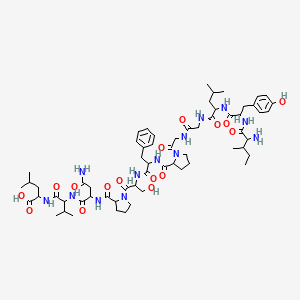

The molecular formula of CRP (174-185) is C62H93N13O16 . The sequence of this peptide fragment is Ile-Tyr-Leu-Gly-Gly-Pro-Phe-Ser-Pro-Asn-Val-Leu .Physical And Chemical Properties Analysis

CRP (174-185) is a solid substance with a molecular weight of 1276.48 . It is white to off-white in color . The peptide is stable for 2 years at -80°C and for 1 year at -20°C .科学研究应用

新生儿败血症

C 反应蛋白 (CRP) 广泛用于诊断新生儿败血症。它对细菌入侵的体液反应至关重要,尽管其合成延迟会影响早期检测的敏感性。通过连续测定和将 CRP 与其他标记物(如白介素或降钙素原)相结合,可以提高诊断准确性。CRP 在监测治疗反应和指导抗生素治疗中也很有价值,目前正在进行研究以更好地了解其在新生儿中的动态 (Hofer 等,2012).

电化学检测

CRP 检测的进展涉及使用 DNA 适体作为电化学传感器中的识别层。这些传感器表现出高选择性和灵敏度,证明了在临床诊断中准确快速测量 CRP 的潜力 (Jarczewska 等,2018).

慢性炎症和神经退行性疾病

CRP 是一种急性期蛋白,与慢性炎症和神经退行性疾病(如心血管疾病、2 型糖尿病和阿尔茨海默病)有关。它的不同形式,包括单体 CRP (mCRP),具有不同的功能特性和对疾病发病机制的影响。这强调了 CRP 在这些疾病的诊断和治疗中的潜力 (Luan & Yao, 2018).

心血管疾病

CRP 在心血管疾病中发挥着不同的作用。根据其同种型(天然 CRP (nCRP) 和 mCRP)进行区分,CRP 的功能范围从感染和炎症的生物标记物到心血管事件的预测因子。了解其同种型之间的结构和功能差异对于未来心血管病理学研究至关重要 (Boncler 等,2019).

脑出血

在脑出血中,CRP 是一个重要的介质和生物标志物。建议在缺血性卒中患者风险评估中使用 CRP 高灵敏度检测。它的升高与死亡和血管并发症等结果相关,但与 ICH 风险增加无关,突出了其在临床环境中的预测价值 (Di Napoli 等,2018).

疾病生物学

CRP 是炎症反应的主要成分,在先天免疫中起着重要作用。它可以在组织损伤或感染的刺激下快速增加。最初被视为急性期标志物,其状态已演变为疾病标志物,尤其是在心血管疾病中。这篇综述重点介绍了 CRP 在健康和疾病中的作用,强调了其作为治疗和研究试剂的重要性 (Ansar & Ghosh, 2013).

炎症性疾病治疗

最近的研究结果表明,CRP 不仅是一种标记物,也是炎症的介质。CRP 的结构变化揭示了具有相反炎症特性的两种构象不同的形式,这导致了靶向 CRP 的治疗策略,用于治疗动脉粥样硬化和缺血/再灌注损伤等炎症性疾病 (Thiele 等,2015).

作用机制

安全和危害

属性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H93N13O16/c1-9-36(8)51(64)59(87)70-42(28-38-19-21-39(77)22-20-38)54(82)67-40(25-33(2)3)53(81)66-30-49(79)65-31-50(80)74-23-13-17-46(74)57(85)68-41(27-37-15-11-10-12-16-37)55(83)72-45(32-76)61(89)75-24-14-18-47(75)58(86)69-43(29-48(63)78)56(84)73-52(35(6)7)60(88)71-44(62(90)91)26-34(4)5/h10-12,15-16,19-22,33-36,40-47,51-52,76-77H,9,13-14,17-18,23-32,64H2,1-8H3,(H2,63,78)(H,65,79)(H,66,81)(H,67,82)(H,68,85)(H,69,86)(H,70,87)(H,71,88)(H,72,83)(H,73,84)(H,90,91)/t36-,40-,41-,42-,43-,44-,45-,46-,47-,51-,52-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KODGVWMUDZVVII-FVTMRLMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H93N13O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20745603 | |

| Record name | L-Isoleucyl-L-tyrosyl-L-leucylglycylglycyl-L-prolyl-L-phenylalanyl-L-seryl-L-prolyl-L-asparaginyl-L-valyl-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1276.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

160369-86-8 | |

| Record name | L-Isoleucyl-L-tyrosyl-L-leucylglycylglycyl-L-prolyl-L-phenylalanyl-L-seryl-L-prolyl-L-asparaginyl-L-valyl-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。